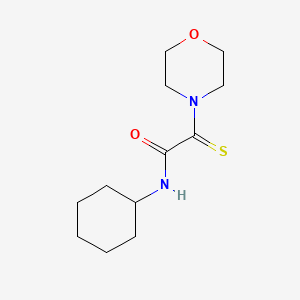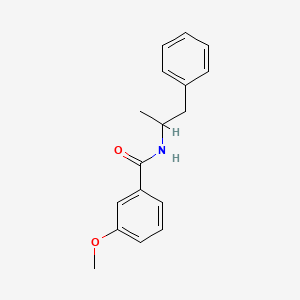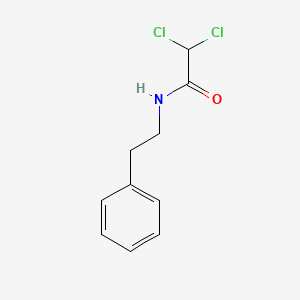![molecular formula C16H22ClNO6 B5198727 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate, also known as CMPO, is a chemical compound that has been widely used in scientific research. It belongs to the family of morpholine derivatives and has been extensively studied for its various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate involves the formation of a complex with metal ions such as actinides and lanthanides. This complexation process is highly selective and allows for the separation of these metals from other elements present in nuclear waste. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate also exhibits antioxidant properties and has been shown to protect against oxidative stress in vitro.
Biochemical and Physiological Effects:
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to have various biochemical and physiological effects. It exhibits antioxidant properties and has been shown to protect against oxidative stress in vitro. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate in lab experiments is its high selectivity for actinides and lanthanides. This allows for the separation of these metals from other elements present in nuclear waste. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a highly effective extractant and has been extensively studied for its various biochemical and physiological effects. However, one of the limitations of using 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is its potential toxicity. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to be toxic to cells at high concentrations, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for the study of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate. One area of research is the development of more efficient and selective extractants for actinides and lanthanides. Additionally, research is needed to better understand the mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and its potential use in the treatment of neurodegenerative and inflammatory diseases. Finally, further studies are needed to evaluate the potential toxicity of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and to develop safe handling procedures for this compound.
Conclusion:
In conclusion, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a highly effective extractant for actinides and lanthanides and has been extensively studied for its various biochemical and physiological effects. It has potential applications in nuclear waste reprocessing, medical imaging, and the treatment of neurodegenerative and inflammatory diseases. However, caution should be exercised when handling this compound due to its potential toxicity. Further research is needed to better understand the mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and its potential use in various fields.
Synthesis Methods
The synthesis of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylmorpholine in the presence of a base. The resulting product is then treated with oxalic acid to yield the oxalate salt of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate. The synthesis of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a straightforward process and can be performed using standard laboratory techniques.
Scientific Research Applications
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been extensively used in scientific research for its ability to extract and separate actinides and lanthanides from nuclear waste. It is a highly effective extractant for these metals and has been used in various nuclear fuel reprocessing facilities. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has also been used in the development of radiopharmaceuticals for medical imaging and cancer treatment. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.C2H2O4/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h3-4,11H,2,5-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWHXFKFJHPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)

![5'-acetyl-2'-amino-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5198663.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198674.png)

![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5198708.png)

![3-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5198718.png)
![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)

